3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one chemical properties
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one
Introduction
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is a nitrogen-rich heterocyclic compound belonging to the 1,2,4-triazine family.[1] With a molecular formula of C₄H₇N₅O, this molecule presents a unique structural framework characterized by a six-membered ring containing three nitrogen atoms, two exocyclic amino groups, a methyl substituent, and a carbonyl functional group.[1][2] This arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest to researchers in medicinal chemistry, agricultural science, and materials development.[1] Its structural similarity to biological nucleobases, coupled with a high density of hydrogen bond donors and acceptors, positions it as a versatile scaffold for designing molecules that can interact with biological macromolecules.[1] This guide offers a comprehensive exploration of its core chemical properties, from its fundamental physicochemical characteristics and synthesis to its reactivity and spectroscopic signature, providing a technical resource for scientists and drug development professionals.
Chapter 1: Molecular Structure and Physicochemical Properties
The foundation of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one's utility lies in its distinct molecular architecture and the resulting physical properties. The core 1,2,4-triazin-5-one ring provides a rigid, planar scaffold, while the dual amino groups at the C3 and C4 positions, along with the N1 and N2 ring nitrogens and the C5 carbonyl, create a molecule rich in sites for intermolecular interactions.
Caption: Structure of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one.
Core Physicochemical Data
The compound's properties are summarized below. The high melting point of related derivatives and low predicted LogP value are particularly noteworthy, reflecting strong intermolecular forces (especially hydrogen bonding) in the solid state and a high degree of hydrophilicity, respectively.[1][2]
| Property | Value / Description | Source(s) |
| CAS Number | 52553-11-4 | [2] |
| Molecular Formula | C₄H₇N₅O | [1][2] |
| Molecular Weight | 141.13 g/mol | [1][2] |
| Appearance | White solid | [2] |
| Melting Point | High; related triazines melt at 274-276°C | [1] |
| Boiling Point | Predicted: ~283°C | [2] |
| Density | Predicted: 1.79 g/cm³ | [2] |
| Predicted LogP | -3.19 | [2] |
| Solubility | Moderate in water; enhanced in polar aprotic solvents (e.g., DMSO); intermediate in alcohols (methanol, ethanol). | [1] |
Expert Insights: The low LogP value is a critical parameter in drug development.[2] While it suggests good aqueous solubility, it may also present challenges for membrane permeability. Therefore, derivatization strategies often focus on modulating this property to achieve an optimal balance for pharmacokinetic profiles. The multiple hydrogen bond donors (two -NH₂ groups) and acceptors (three ring nitrogens, one C=O) are the primary drivers of its solubility profile and high melting point.
Chapter 2: Synthesis and Purification
The synthesis of 1,2,4-triazin-5-ones typically involves the cyclocondensation of α-keto acids or their derivatives with compounds containing a hydrazine moiety. For 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one, a common and efficient approach involves the reaction of a hydrazine-containing precursor with pyruvic acid or its ester, followed by amination.
Modern synthetic chemistry has also embraced techniques like microwave-assisted synthesis to accelerate reaction times and improve yields for triazine derivatives.[1] One-pot reactions that combine multiple synthetic steps into a single procedure are also favored for their efficiency.[1]
Caption: Generalized workflow for synthesis and purification.
Exemplary Synthesis Protocol
This protocol is a representative method based on established syntheses of similar 1,2,4-triazine cores.[3]
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Step 1: Formation of the Thioxo-Intermediate.
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Rationale: Thiocarbohydrazide is an excellent precursor, providing the N-N-C-N backbone and the 4-amino group in a single molecule. Pyruvic acid provides the remaining C-C-C backbone, including the C6-methyl group.
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Procedure: Equimolar amounts of thiocarbohydrazide and pyruvic acid are refluxed in water or an alcohol/water mixture for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon cooling, the intermediate, 4-amino-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one, precipitates and is collected by filtration.[4]
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Step 2: Amination of the Thioxo Group.
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Rationale: The 3-thioxo group is converted to a 3-amino group. This is often achieved via an oxidative amination process.
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Procedure: The dried intermediate from Step 1 is suspended in an aqueous ammonia solution. Hydrogen peroxide is added dropwise at a controlled temperature (e.g., 0-10 °C) to facilitate the oxidative displacement of the sulfur atom.
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Step 3: Work-up and Purification.
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Rationale: The final product must be isolated from reaction byproducts and unreacted starting materials. Given its moderate water solubility and crystalline nature, recrystallization is the method of choice.
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Procedure: After the reaction is complete, the mixture is neutralized. The crude solid product is filtered, washed with cold water, and dried. Purification is achieved by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield the pure 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one as a white crystalline solid.
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Chapter 3: Chemical Reactivity and Derivatization
The reactivity of the molecule is dominated by the two exocyclic amino groups, which act as nucleophiles. The triazine ring itself is electron-deficient and generally resistant to electrophilic attack but can influence the reactivity of its substituents.
Caption: Key reactivity sites on the molecule.
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Substitution Reactions: The primary and secondary amino groups at positions C3 and N4 are excellent nucleophiles.[1] They can readily participate in reactions with electrophiles such as acyl chlorides or alkyl halides to form N-acylated or N-alkylated derivatives. This is a primary strategy for modifying the molecule's properties for drug discovery.
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Condensation Reactions: The 4-amino group can react with aldehydes or ketones to form Schiff bases (imines). This reaction is often used to link the triazine core to other pharmacophores. For related triazines, condensation with various aldehydes has been demonstrated to proceed efficiently.[3]
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Cyclization: The vicinal diamino functionality (at C3 and N4) provides a unique opportunity for cyclization reactions.[1] Reacting the molecule with 1,2-dicarbonyl compounds or their equivalents can lead to the formation of fused heterocyclic systems, expanding the structural diversity accessible from this core.
Chapter 4: Spectroscopic and Analytical Characterization
Unambiguous identification of 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one requires a combination of spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Features |
| ¹H NMR | ~2.2-2.4 ppm (singlet, 3H): Protons of the C6-methyl group. ~5.0-7.0 ppm (broad singlet, 2H): Protons of one amino group (e.g., C3-NH₂). ~7.0-9.0 ppm (broad singlet, 2H): Protons of the second amino group (e.g., N4-NH₂). Note: NH proton shifts are highly dependent on solvent and concentration and may exchange with D₂O. |
| ¹³C NMR | ~15-20 ppm: C6-methyl carbon. ~145-165 ppm: Aromatic/heterocyclic carbons of the triazine ring (C3, C5, C6). The C5 carbonyl carbon will be the most downfield. |
| FT-IR (cm⁻¹) | 3100-3400: N-H stretching from the two amino groups (often appears as multiple, broad peaks). ~1650-1700: C=O stretching (amide carbonyl). ~1550-1620: C=N stretching of the triazine ring and N-H bending. |
| Mass Spec (EI) | m/z 141: Molecular ion peak [M]⁺. Key Fragments: Loss of NH₂ (m/z 125), loss of HNCO (m/z 98), and other fragments resulting from ring cleavage. |
Expert Insights: The NMR spectra of amino-substituted triazines can sometimes be complex due to restricted rotation around the C-N bonds, leading to broadened signals or even distinct signals for different conformers.[5] Variable temperature NMR experiments can be a powerful tool to study such dynamic processes. Computational methods, like Density Functional Theory (DFT), are also frequently used to predict and help assign vibrational frequencies in the IR spectra of triazine derivatives.[6][7]
Chapter 5: Significance and Applications in Research
The unique arrangement of functional groups makes 3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one a privileged scaffold in medicinal chemistry and other fields.
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Medicinal Chemistry: The compound has been investigated as a potential anti-cancer agent.[1] Its mechanism may involve the inhibition of critical enzymes in tumor progression, such as casein kinase 2 (CK2).[1] The triazine core acts as a rigid scaffold, while the amino groups can form key hydrogen bond interactions within an enzyme's active site, mimicking the interactions of endogenous ligands like ATP. The structural similarity to nucleobases also suggests potential interactions with DNA or RNA, which could influence cellular processes.[1]
Caption: Hypothetical binding mode in a kinase active site.
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Agricultural Science: Triazine derivatives are a well-established class of herbicides. The core structure of this compound makes it a valuable starting point for the synthesis of new agrochemicals.[1] Derivatives could be designed to act as herbicides or fungicides by inhibiting key enzymes in plant or fungal metabolic pathways.[8]
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Material Science: The nitrogen-rich structure and potential for extensive hydrogen bonding give this compound and its polymers potential applications in the development of new materials with specific thermal, electronic, or optical properties.[1]
Conclusion
3,4-diamino-6-methyl-1,2,4-triazin-5(4H)-one is more than a simple organic molecule; it is a highly functionalized and versatile chemical scaffold. Its properties—hydrophilicity, multiple points for derivatization, and structural analogy to biological motifs—make it an attractive starting point for innovation. A thorough understanding of its synthesis, reactivity, and spectroscopic characteristics, as outlined in this guide, is essential for researchers aiming to unlock its full potential in drug discovery, agrochemistry, and materials science.
References
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- 52553-11-4 3,4-DIAMINO-6-METHYL-1,2,4-TRIAZIN-5(4H) - Guidechem.
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- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing).
- 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors.
- VIBRATIONAL SPECTROSCOPIC STUDIES AND COMPUTATIONAL STUDY OF 2,4-DIAMINO-6-METHYL-1,3,5-TRIAZIN-1-IUM 4-CYANOBENZO
- 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. PubMed Central.
- Chapter 3 – Structural characteriz
- (PDF) Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones.
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